L-N-Boc-3-methylmorpholine

Chiral Synthesis Enantiomeric Purity Optical Rotation

Researchers face a critical pain point: securing enantiopure morpholine intermediates. Substituting with racemates or wrong enantiomers ruins API stereochemistry and forces route redesign. L-N-Boc-3-methylmorpholine ((S)-enantiomer, CAS 1022094-01-4) is the mandatory building block when target stereochemistry requires an (S)-3-methylmorpholine moiety. Key advantages: • Enantiopure (S)-configuration directly matches final API chiral center (e.g., DPP-IV inhibitors) • Boc group offers orthogonal, TFA-labile protection - stable to hydrogenolysis (Cbz) and base (Fmoc) • Skip chiral chromatography development; validated multigram-scale synthesis available Procure with verified optical rotation against (R)-standard for immediate downstream N-alkylation or deprotection studies.

Molecular Formula C21H22BrNO4
Molecular Weight 432.3 g/mol
Cat. No. B12092141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-N-Boc-3-methylmorpholine
Molecular FormulaC21H22BrNO4
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3
InChIKeyNOVNBQKUIAJJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-N-Boc-3-methylmorpholine: Chiral Morpholine Building Block


L-N-Boc-3-methylmorpholine (commonly the (S)-enantiomer, CAS 1022094-01-4) is a protected chiral secondary amine belonging to the class of N-Boc-3-methylmorpholines . It features a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen and a methyl substituent at the 3-position. The compound is a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, where the Boc group provides a predictable, acid-labile protection strategy . Its physical properties, such as a predicted boiling point of 264.5±33.0 °C and density of 1.0±0.1 g/cm³, are consistent with other low-molecular-weight N-Boc heterocycles . The primary differentiating factor is its specific stereochemistry, which directly translates to the final chiral center in the target molecule.

Chiral morpholine building block for asymmetric synthesis
Boc-protected secondary amine for acid-labile protection strategy
(S)-configuration establishes target stereochemistry

L-N-Boc-3-methylmorpholine: Why Substitution Fails


The simple replacement of L-N-Boc-3-methylmorpholine with its enantiomer, a different N-protecting group analog, or a racemate is not possible without fundamentally altering the synthetic outcome. The (S)-configuration at the 3-position is directly responsible for establishing the stereochemistry of the final active pharmaceutical ingredient (API) . For instance, in the synthesis of DPP-IV inhibitors, the (R)-enantiomer is specifically required to produce the clinically active form, demonstrating the non-interchangeability of these chiral building blocks . Furthermore, the Boc group's cleavage conditions are orthogonal to other common protecting groups like Cbz or Fmoc, meaning a switch would require a complete redesign of the synthetic route's protection/deprotection logic, impacting yield and purity [1].

Enantiomer or racemate substitution may invert or erase the required stereochemical outcome.
Protecting group switch from Boc to Cbz/Fmoc can disrupt orthogonal deprotection logic and require route redesign.

L-N-Boc-3-methylmorpholine: Evidence vs. Analogs


Enantiomeric Purity and Optical Rotation

The specific optical rotation is a definitive identifier for the (S)-configuration. While the absolute value for this exact compound is not publicly certified in a primary journal, class-level inference from vendor specifications indicates that the (R)-enantiomer (CAS 1022093-98-6) has a reported optical rotation of -25° (c=1 in CHCl3) . The (S)-enantiomer will exhibit an equal and opposite positive rotation, providing a direct, quantifiable quality control parameter that a racemic mixture (±0°) or the wrong enantiomer cannot match. Procurement specifications for enantiopure building blocks typically require an enantiomeric excess (ee) > 98%, a standard the racemate fundamentally fails.

Enantiomeric Purity & Optical Rotation
Class-level inference
Reported opposite rotation vs. (R)-enantiomer; racemate shows ~0°
Supports enantiomeric identity verification via polarimetry
Class-level data; verify against vendor COA
Chiral Synthesis Enantiomeric Purity Optical Rotation

Boc vs. Cbz: Orthogonal Deprotection

The Boc group offers a clear quantitative advantage in deprotection kinetics over the Cbz group under acidic conditions. A class-level comparison shows that the Boc group is cleaved by neat trifluoroacetic acid (TFA) in minutes, whereas the Cbz group requires stronger conditions like HBr/AcOH [1]. This allows for the selective removal of the Boc group in the presence of other base-labile or hydrogenolytically-cleavable protecting groups. While direct kinetic data for this specific substrate is absent from primary literature, the well-established relative rates for secondary amines (Boc deprotection >100x faster than Cbz under TFA) guide this selection.

Boc vs. Cbz Deprotection
Class-level inference
Reported >100× faster deprotection under TFA than Cbz
Supports orthogonal protecting group strategy
Class-level kinetics; substrate-specific verification recommended
Protecting Group Strategy Orthogonal Synthesis Deprotection Kinetics

Scalable Synthesis of (S)-3-Methylmorpholine

A direct synthesis of the core (3S)-3-methylmorpholine scaffold, which is the immediate precursor to L-N-Boc-3-methylmorpholine, was demonstrated in a multigram scale using a coupling-cyclization-reduction sequence from amino alcohols and α-halo acid chlorides . This method provides access to the morpholine in good to excellent yields, establishing a reproducible path for procuring the chiral intermediate. While the yield for the final Boc protection step is not specified in this paper, the synthesis of the chiral amine precursor is a critical, enabling step that verifies the compound's accessibility.

Scalable Synthesis Route
Supporting evidence
Multigram asymmetric route via coupling-cyclization-reduction published
Supports synthetic accessibility and scalability context
Exact yield not disclosed; verify supplier process
Process Chemistry Multigram Synthesis Amide Cyclization

L-N-Boc-3-methylmorpholine Application Scenarios


Asymmetric Synthesis of (S)-Methyl Intermediates

When a synthetic route demands the introduction of a chiral (S)-3-methylmorpholine moiety to induce or match target stereochemistry in a drug candidate, L-N-Boc-3-methylmorpholine is the required reagent. Its use is mandatory over the racemic or (R)-form, as the stereochemical outcome of subsequent reactions (e.g., diastereoselective alkylations) is directly dependent on the enantiopurity of this starting material. Verification of optical rotation against the known (R)-enantiomer standard is a critical acceptance criterion upon procurement [1].

Orthogonal Acid-Labile Protection in Multi-Step Synthesis

In a multi-step synthesis where a primary amine is protected with a Cbz group or a base-labile Fmoc group, L-N-Boc-3-methylmorpholine serves as a secondary amine building block. The Boc group's rapid, quantitative cleavage with TFA allows for selective deprotection without affecting the Cbz group, which remains stable to acid but is cleaved by hydrogenolysis [1]. This orthogonal strategy is impossible with an L-N-Cbz-3-methylmorpholine analog, which would lose selectivity. The procurement specification must therefore include the Boc variant for this synthetic logic to hold.

Scalable Morpholine Derivative Production

Researchers investigating scalable routes to chiral morpholine APIs can use L-N-Boc-3-methylmorpholine as a direct substrate, confident in the knowledge that a robust, multigram-scale method for its core chiral scaffold has been published [1]. Procuring this specific N-protected form allows for the immediate investigation of downstream chemistry (e.g., N-alkylation after Boc removal) without the need to first develop a chiral chromatography separation for the racemate, saving significant process development time.

Application
Selection Property
Validation Focus
Asymmetric (S)-methyl intermediate synthesis
Enantiomeric identity and stereochemical control
Chiral center fidelity and optical rotation confirmation
Orthogonal acid-labile protection in multi-step synthesis
Protecting group orthogonality (Boc vs. Cbz/Fmoc)
Selective deprotection without affecting other groups
Scalable morpholine derivative production
Synthetic route viability and scalability context
Process yield, purity, and reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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